molecular formula C15H12ClF3N2O2 B5774534 N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

Cat. No. B5774534
M. Wt: 344.71 g/mol
InChI Key: ULFALJZRTLQZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across epithelial membranes, and its dysfunction leads to the development of cystic fibrosis (CF). CFTRinh-172 has been found to block CFTR activity and has therefore been used as a tool to investigate the function and regulation of CFTR.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea acts as a potent and selective inhibitor of CFTR by binding to a specific site on the protein. It has been shown to block CFTR activity by reducing the open probability of the channel and by decreasing the number of functional channels on the cell surface. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been found to inhibit the ATPase activity of CFTR, which is required for the proper functioning of the protein.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been found to have several biochemical and physiological effects on cells and tissues. It has been shown to reduce the transport of chloride and other ions across epithelial membranes, to inhibit the secretion of mucus and other fluids, and to decrease the activity of inflammatory mediators. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been found to modulate the activity of other ion channels and transporters, such as the sodium-potassium ATPase and the epithelial sodium channel.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to block both wild-type and mutant forms of the protein, and its suitability for use in a variety of cell types and experimental systems. However, N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea also has some limitations, including its potential off-target effects on other ion channels and transporters, its limited stability and solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and its use as a tool to study CFTR function and regulation. One area of interest is the development of new and improved CFTR inhibitors that have higher potency, selectivity, and stability than N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in combination with other drugs or therapies to treat CF and other diseases that involve CFTR dysfunction. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and its effects on other ion channels and transporters.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with 4-(trifluoromethyl)phenyl isocyanate to form N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been optimized to improve its yield and purity, and several modified synthetic routes have been developed.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been widely used in scientific research to study the function and regulation of CFTR. It has been used to investigate the role of CFTR in epithelial ion transport, mucociliary clearance, and airway surface liquid homeostasis. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been used to study the regulation of CFTR by various signaling pathways and to identify potential therapeutic targets for CF.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c1-23-13-7-4-10(16)8-12(13)21-14(22)20-11-5-2-9(3-6-11)15(17,18)19/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFALJZRTLQZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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